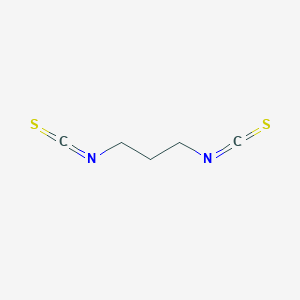

1,3-Diisothiocyanatopropane

Description

The exact mass of the compound 1,3-Diisothiocyanatopropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Diisothiocyanatopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diisothiocyanatopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-diisothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c8-4-6-2-1-3-7-5-9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFDFWROECINQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031712 | |

| Record name | 1,3-Diisothiocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52714-52-0, 109704-32-7 | |

| Record name | Propane, 1,3-diisothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052714520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diisothiocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109704-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-diisothiocyanatopropane molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,3-Diisothiocyanatopropane

Introduction

1,3-Diisothiocyanatopropane (S=C=N-(CH₂)₃-N=C=S) is a bifunctional electrophilic molecule belonging to the isothiocyanate (ITC) family. Isothiocyanates are widely recognized for their prevalence in cruciferous vegetables and their potent biological activities, which include chemopreventive and anticancer properties.[1][2] These activities are often attributed to the ability of the electrophilic -N=C=S group to react with nucleophilic cellular targets, such as cysteine residues in proteins.[2][3] The presence of two reactive ITC groups in 1,3-diisothiocyanatopropane makes it a valuable crosslinking agent and a versatile building block in synthetic chemistry.

The biological function and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For 1,3-diisothiocyanatopropane, the relative orientation of the two terminal isothiocyanate groups, governed by rotations around the C-C bonds of the propane backbone, dictates the molecule's overall shape, polarity, and ability to interact with biological targets. An in-depth understanding of its conformational landscape is therefore critical for professionals in drug development and chemical research to predict its behavior and design new applications.

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1,3-diisothiocyanatopropane. In the absence of direct, published experimental data for this specific molecule, this guide synthesizes information from foundational stereochemical principles and detailed studies of analogous 1,3-disubstituted propane systems. It outlines the theoretical framework for its conformational analysis and presents the key experimental and computational workflows required for its complete structural elucidation, thereby serving as a roadmap for researchers in the field.

Part 1: Fundamental Molecular Structure

The structure of 1,3-diisothiocyanatopropane is defined by a three-carbon aliphatic chain with isothiocyanate (-N=C=S) groups attached to the terminal carbons.

-

Propane Backbone: The carbon atoms in the propane chain (C1, C2, C3) are sp³ hybridized, resulting in a tetrahedral geometry with bond angles approximating 109.5°. The molecule's flexibility arises from the rotation around the C1-C2 and C2-C3 single bonds.

-

Isothiocyanate Group (-N=C=S): This functional group has a nearly linear geometry, a consequence of the sp hybridization of the central carbon atom. However, the C-N=C bond angle shows significant flexibility and can deviate from a perfect 180°, a phenomenon that has been observed in computational and crystallographic studies of other isothiocyanates.[4][5] This flexibility can contribute to the molecule's ability to adapt to different chemical environments.

The key structural parameters, while not experimentally determined for this specific molecule, can be reliably estimated from standard values and data from similar compounds.

| Parameter | Atom(s) Involved | Expected Value | Rationale / Comparative Source |

| Bond Lengths (Å) | |||

| C-C (alkane) | C1-C2, C2-C3 | ~1.53 Å | Standard sp³-sp³ C-C bond length. |

| C-H (alkane) | C-H | ~1.09 Å | Standard sp³ C-H bond length. |

| C-N | C1-N, C3-N | ~1.47 Å | Typical C(sp³)-N single bond length. |

| N=C | N=C (of NCS) | ~1.21 Å | Typical N=C double bond length. |

| C=S | C=S (of NCS) | ~1.56 Å | Typical C=S double bond length. |

| Bond Angles (°) | |||

| C-C-C | C1-C2-C3 | ~109.5° | Ideal tetrahedral angle for an sp³ carbon chain. |

| N-C-C | N-C1-C2, N-C3-C2 | ~109.5° | Assumes tetrahedral geometry at the terminal carbons. |

| C-N=C | C1-N=C, C3-N=C | ~170-180° | Generally linear but flexible, as seen in allyl isothiocyanate.[4][5] |

| N=C=S | N=C=S | ~175-180° | Expected to be very close to linear. |

| Table 1. Estimated Molecular Geometry of 1,3-Diisothiocyanatopropane. |

Part 2: Conformational Analysis - A Theoretical Framework

The conformational profile of 1,3-diisothiocyanatopropane is determined by the rotation around the C1-C2 and C2-C3 bonds. The relationship between the two isothiocyanate groups can be described by the dihedral angles τ₁(N-C1-C2-C3) and τ₂(C1-C2-C3-N). By analogy with other 1,3-disubstituted propanes like 1,3-dibromopropane and 1,3-difluoropropane, we can predict the stable staggered conformers.[6][7]

The primary conformers arise from combinations of anti (A, dihedral angle ≈ 180°) and gauche (G, dihedral angle ≈ ±60°) arrangements.

-

Anti-Anti (AA): Both NCS groups are in an anti relationship with the central carbon of the propane chain. This results in a fully extended, zig-zag conformation, which is often the most stable form for simple alkanes as it minimizes steric hindrance.

-

Anti-Gauche (AG): One NCS group is anti while the other is gauche. This conformer is chiral and exists as a pair of enantiomers.

-

Gauche-Gauche (GG): Both NCS groups are in a gauche relationship. This can occur in two forms: G⁺G⁺ (or G⁻G⁻), where the torsions are in the same direction, and G⁺G⁻ (or G⁻G⁺), where they are in opposite directions. The G⁺G⁻ conformation is typically highly destabilized due to severe steric repulsion between the two terminal groups, a phenomenon analogous to the 1,3-diaxial interactions in cyclohexane chair conformations.[8]

The relative stability of these conformers is governed by a balance of several intramolecular forces:

-

Steric Hindrance (Van der Waals Repulsion): This is the primary destabilizing force. Gauche interactions between the bulky NCS group and the opposing C-N bond introduce steric strain. The G⁺G⁻ conformer is expected to be the least stable due to the close proximity of the two large NCS groups.

-

Dipole-Dipole Interactions: The isothiocyanate group possesses a significant dipole moment. In the various conformers, the vector sum of these dipoles will differ. The AA conformation likely places the dipoles in an orientation that minimizes repulsion, whereas GG conformations may lead to significant repulsive or attractive interactions depending on their precise geometry.

-

Hyperconjugation: As observed in 1,3-difluoropropane, stabilizing hyperconjugative interactions, such as σ(C–H) → σ*(C–N) orbital overlaps, can influence conformational preferences.[6] The specific contribution of these electronic effects would require quantum chemical calculations to quantify.

Based on these principles, the expected order of stability is AA > AG > G⁺G⁺ > G⁺G⁻ .

Figure 1. Predicted energetic relationship between major conformers.

Part 3: Methodologies for Structural Elucidation

A multi-faceted approach combining computational modeling and experimental spectroscopy is required to definitively characterize the conformational landscape of 1,3-diisothiocyanatopropane.

Figure 2. Integrated workflow for conformational analysis.

A. Computational Chemistry Protocol

Computational modeling is the ideal starting point for exploring the potential energy surface. Density Functional Theory (DFT) provides a robust balance of accuracy and computational cost for this purpose.

Objective: To identify all stable conformers, determine their relative energies, and predict their spectroscopic signatures.

Methodology:

-

Initial Structure Generation: Build an initial model of 1,3-diisothiocyanatopropane in a molecular modeling program.

-

Conformational Search:

-

Perform a systematic or stochastic conformational search by rotating the two key dihedral angles (τ₁ and τ₂) in discrete steps (e.g., 30°).

-

For each starting geometry, perform an initial geometry optimization using a computationally inexpensive method (e.g., B3LYP with a minimal basis set like 6-31G(d)).

-

-

Refinement and Frequency Calculation:

-

Take the unique low-energy structures identified in the search and re-optimize them using a more accurate functional and larger basis set (e.g., B3LYP/6-311++G(d,p) or a dispersion-corrected functional like ωB97X-D).

-

Perform a vibrational frequency calculation for each optimized structure. This serves two purposes:

-

Confirms that the structure is a true energy minimum (no imaginary frequencies).

-

Provides the zero-point vibrational energy (ZPVE) for more accurate relative energy calculations and predicts the IR and Raman spectra.[9]

-

-

-

Analysis:

-

Compare the final electronic energies (with ZPVE correction) of all stable conformers to determine their relative populations according to the Boltzmann distribution.

-

Analyze the key geometric parameters (dihedral angles, bond lengths) of each conformer.

-

Simulate the IR, Raman, and NMR spectra for comparison with experimental data.

-

B. Experimental Validation Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying solution-phase conformation. The magnitude of the three-bond proton-proton coupling constant (³JHH) between vicinal protons is related to the dihedral angle between them via the Karplus equation.

Objective: To determine the time-averaged solution-phase conformation by measuring ³JHH coupling constants.

Methodology:

-

Sample Preparation: Dissolve 1,3-diisothiocyanatopropane in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) at a concentration of ~5-10 mg/mL.

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum.

-

Acquire a two-dimensional correlation spectrum (e.g., COSY) to unambiguously assign proton signals and their couplings.

-

-

Data Analysis:

-

Extract the ³JHH coupling constants for the protons on C1/C3 and C2.

-

The molecule will exist as a rapidly exchanging equilibrium of all conformers. The measured coupling constant will be a weighted average of the coupling constants for each individual conformer.

-

By using theoretical ³JHH values for pure anti and gauche conformers (obtainable from DFT calculations), the relative populations of the conformers in solution can be estimated.

-

Trustworthiness Note: A known challenge with isothiocyanates is the extreme broadening and near-silence of the isothiocyanate carbon signal in ¹³C NMR due to its quadrupole moment and chemical shift anisotropy.[4][5] Therefore, direct observation of the carbon backbone is more reliable than attempting to analyze the -NCS carbon.

2. Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since different conformers have different symmetries, they will have distinct sets of vibrational frequencies.

Objective: To identify the presence of multiple conformers and determine the enthalpy difference (ΔH°) between them.

Methodology:

-

Data Acquisition:

-

Record the IR and Raman spectra of 1,3-diisothiocyanatopropane in the liquid phase or dissolved in a non-polar solvent (e.g., hexane) at room temperature.

-

Compare the experimental spectra with the DFT-predicted spectra to assign major peaks.

-

-

Temperature-Dependent Study:

-

Select two well-resolved IR bands that are uniquely assignable to two different conformers (e.g., one for AA and one for AG), as identified from the computational results.

-

Record the IR spectra over a range of temperatures (e.g., from room temperature down to the freezing point of the solvent).

-

-

Data Analysis:

-

Calculate the integrated area (intensity) of the two selected bands at each temperature. The ratio of these intensities is proportional to the ratio of the conformer populations.

-

A Van't Hoff plot (ln(K_eq) vs. 1/T), where K_eq is the ratio of the band intensities, will yield a straight line. The slope of this line is equal to -ΔH°/R, allowing for the experimental determination of the enthalpy difference between the two conformers. This method has been successfully applied to similar systems like 1,3-dithiane-1-oxide.[10]

-

3. Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.[11]

Objective: To directly measure bond lengths, bond angles, and the conformational composition in the gas phase.

Methodology:

-

Data Acquisition: A beam of high-energy electrons is scattered by the gaseous molecules, and the resulting diffraction pattern is recorded.

-

Data Analysis: The experimental scattering data is compared to theoretical scattering patterns calculated for different molecular models. By refining the geometric parameters and the relative abundances of different conformers, an excellent fit to the experimental data can be achieved. This approach has been used to resolve the conformational mixtures of many flexible molecules, including 1,1-dichlorobutane.[12]

Conclusion

While direct experimental studies on 1,3-diisothiocyanatopropane are not yet published, a robust understanding of its molecular structure and conformation can be achieved by applying established principles of stereochemistry and leveraging data from analogous molecules. The theoretical framework predicts a flexible propane backbone whose conformational equilibrium is dominated by an extended anti-anti (AA) conformer that minimizes both steric and dipolar repulsions.

This guide provides the necessary theoretical foundation and a series of detailed, self-validating protocols for the complete structural elucidation of this molecule. The integrated workflow, combining DFT-based computational searches with experimental validation through NMR, vibrational spectroscopy, and gas-phase electron diffraction, represents the authoritative standard for analyzing such flexible systems. For researchers and drug development professionals, applying this comprehensive approach will enable a precise understanding of the 3D structure of 1,3-diisothiocyanatopropane, which is fundamental to harnessing its full potential in chemical synthesis and biological applications.

References

-

O'Hagan, D. (2008). Conformational Analysis of 1,3-Difluorinated Alkanes. Journal of Organic Chemistry. Available at: [Link]

-

Laane, J., et al. (2001). Vibrational Spectra, DFT Calculations, and the Unusual Structure and Vibrations of 1,3-Disilacylobutane. ResearchGate. Available at: [Link]

-

Rankin, D. W. H., et al. (2013). Gas-phase structures of dithietane derivatives, including an electron diffraction study of 1,3-dithietane 1,1,3,3-tetraoxide. Structural Chemistry, 24(3), 827-835. Available at: [Link]

-

Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps. Available at: [Link]

-

Mehar Al Minnath (LetsLearnChem). (2020). Conformational analysis of 1,2 dihaloethane. YouTube. Available at: [Link]

-

Centurion, M., et al. (2015). Gas-Phase Electron Diffraction for Molecular Structure Determination. ResearchGate. Available at: [Link]

-

Rankin, D. W. H., et al. (2013). Gas-phase structures of dithietane derivatives, including an electron diffraction study of 1,3-dithietane 1,1,3,3-tetraoxide. ResearchGate. Available at: [Link]

-

Petrov, O., et al. (2002). The vibrational spectra of 1,3-dithiane-1-oxide and 1,3-dithia-1-oxocyclohept-5-ene. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Energy diagram of conformational changes in 1,3-dithiocyanatoacetone molecule. ResearchGate. Available at: [Link]

-

Ōki, M. (2002). Isolation of rotational isomers and developments derived therefrom. Proceedings of the Japan Academy, Series B, 78(8), 215-226. Available at: [Link]

-

Chen, Y. R., et al. (2018). Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells. Journal of Cellular Biochemistry, 119(11), 9394-9404. Available at: [Link]

-

Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. The Journal of Organic Chemistry, 80(11), 5548-5558. Available at: [Link]

-

Karam, L., et al. (2023). Isomeric and rotational effects in the chemi-ionisation of 1,2-dibromoethene with metastable neon atoms. Faraday Discussions, 247, 175-191. Available at: [Link]

-

Becerra-Martínez, E., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(4), 849. Available at: [Link]

-

Semantic Scholar. (n.d.). Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. Semantic Scholar. Available at: [Link]

-

Chun, H. J., et al. (2013). Vibrational spectra, theoretical calculations, and structures for 1,3-disilacyclopent-4-ene and 1,3-disilacyclopentane and their tetrachloro derivatives. Journal of Molecular Structure, 1049, 172-176. Available at: [Link]

-

ResearchGate. (n.d.). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. ResearchGate. Available at: [Link]

-

Harris, P. I., et al. (1990). Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe. International Journal of Peptide and Protein Research, 36(4), 368-370. Available at: [Link]

-

Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Organic Chemistry. Available at: [Link]

-

Gundersen, G., & Vike, A. (1994). Molecular structure and conformational composition of 1,1-dichlorobutane: a gas-phase electron diffraction and ab initio investigation. Journal of Molecular Structure, 320(1-2), 49-59. Available at: [Link]

-

Guli, M., et al. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry, 15(1), 163-176. Available at: [Link]

-

Downs, A. J., et al. (2001). Gas electron diffraction study of the vapour over dimethylamine-gallane leading to an improved structure for dimeric dimethylamidogallane, [Me2NGaH2]2: A cautionary tale. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Isotope Effects in Vibrational Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Chen, Y. R., et al. (2018). Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells. PubMed. Available at: [Link]

-

Osiecka, N., et al. (2020). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Molecules, 25(20), 4785. Available at: [Link]

-

Cochran, M., et al. (n.d.). Rotational isomerism in 1,3-dibromopropane and 1-bromo-3-methyl pentane. Semantic Scholar. Available at: [Link]

Sources

- 1. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. The vibrational spectra of 1,3-dithiane-1-oxide and 1,3-dithia-1-oxocyclohept-5-ene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sci-Hub: are you are robot? [sci-hub.st]

1,3-diisothiocyanatopropane CAS number and identifiers

This guide serves as a definitive technical reference for 1,3-Diisothiocyanatopropane , a bifunctional electrophile critical in bioconjugation, heterocyclic synthesis, and proteomic cross-linking.

CAS Number: 109704-32-7

Synonyms: 1,3-Propylene diisothiocyanate; 1,3-Propane diisothiocyanate; Trimethylene diisothiocyanate

Molecular Formula:

Part 1: Physiochemical Profile & Identification

This compound is characterized by two highly reactive isothiocyanate (-N=C=S) groups separated by a flexible three-carbon spacer. This structural feature makes it an ideal "molecular ruler" for cross-linking nucleophilic residues within a 4–8 Å range.

Chemical Datasheet

| Property | Value | Note |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization. |

| Boiling Point | ~147°C | Reported value; likely at reduced pressure or decomposition onset. |

| Density | 1.21 g/mL | Higher density than water due to sulfur content. |

| Solubility | DMSO, DMF, Chloroform, DCM | Hydrolyzes slowly in aqueous buffers; insoluble in water. |

| Refractive Index | Estimated based on functional group contribution. | |

| Stability | Moisture Sensitive | Store under inert gas (Ar/N2) at -20°C. |

Structural Identifiers

-

InChI Key: HSFDFWROECINQQ-UHFFFAOYSA-N[]

-

SMILES: S=C=NCCCN=C=S

-

PubChem CID: 123529

Part 2: Synthetic Routes & Methodology

The synthesis of 1,3-diisothiocyanatopropane relies on the desulfurization of dithiocarbamate salts. The following protocol is a robust, self-validating method suitable for laboratory-scale production.

The "Dithiocarbamate-Tosyl Chloride" Protocol

This method avoids the use of highly toxic thiophosgene (

Reagents:

-

1,3-Diaminopropane (1.0 eq)

-

Carbon Disulfide (

) (2.5 eq) -

Triethylamine (

) (2.5 eq) -

p-Toluenesulfonyl chloride (TsCl) (2.2 eq)

-

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Dithiocarbamate Formation:

-

Dissolve 1,3-diaminopropane and

in THF at 0°C. -

Add

dropwise over 30 minutes. The solution will turn yellow/orange as the bis-dithiocarbamate salt forms. -

Checkpoint: Ensure temperature remains <5°C to prevent side reactions. Stir for 2 hours.

-

-

Desulfurization (Isothiocyanate Formation):

-

Cool the mixture to -10°C.

-

Add TsCl (dissolved in minimal THF) slowly. The TsCl activates the sulfur, making it a good leaving group.

-

Allow the reaction to warm to room temperature (RT) over 4 hours.

-

-

Workup & Purification:

-

Filter off the precipitated ammonium/tosylate salts.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation is required to remove trace sulfur byproducts.

-

Synthesis Visualization

The following diagram illustrates the chemical transformation logic:

Caption: Conversion of diamine to diisothiocyanate via dithiocarbamate activation.

Part 3: Reactivity & Chemical Biology Applications

1,3-Diisothiocyanatopropane is a "homobifunctional cross-linker." Its primary utility lies in its ability to covalently couple two nucleophilic sites.

Mechanism of Bioconjugation

The central carbon of the isothiocyanate group is highly electrophilic. It reacts preferentially with:

-

Primary Amines (

): Lysine residues, N-termini. Forms stable thiourea bonds. -

Thiols (

): Cysteine residues. Forms dithiocarbamate bonds (reversible under certain conditions).

Reaction Kinetics:

The reaction with amines is pH-dependent. At pH 8.0–9.0, lysine

Heterocycle Synthesis

In drug discovery, this core is used to synthesize sulfur-containing heterocycles. Reaction with hydrazine derivatives yields bis-thiosemicarbazides , which can be cyclized to form 1,3,4-thiadiazoles or 1,2,4-triazoles , scaffolds common in antimicrobial and anticancer agents.

Reactivity Visualization

Caption: Divergent reactivity pathways leading to bioconjugates or heterocyclic drugs.

Part 4: Biological Activity & Pharmacology

While often used as a tool compound, the molecule itself and its metabolites exhibit specific biological activities.

Antiproliferative Activity

Research indicates that diisothiocyanates can inhibit histone deacetylase (HDAC) activity. The mercapturic acid derivatives of 1,3-diisothiocyanatopropane (formed via conjugation with N-acetylcysteine) have shown antiproliferative effects against human colon cancer cell lines. The mechanism involves the induction of oxidative stress and the upregulation of Phase II detoxification enzymes via the Nrf2 pathway , a trait shared by many isothiocyanates (e.g., sulforaphane).

Cross-Linking in Proteomics

In proteomic workflows, 1,3-diisothiocyanatopropane is used to "freeze" protein-protein interactions.

-

Span Length: ~7.5 Å (fully extended).

-

Specificity: High specificity for Lys-Lys cross-links.

-

Analysis: The resulting thiourea bond is stable during SDS-PAGE and tryptic digestion, allowing for mass spectrometric identification of the interaction site.

Part 5: Safety & Handling Protocols

Hazard Class: Corrosive, Lachrymator, Sensitizer.

-

Lachrymator: This compound is a potent tear gas agent. Zero-tolerance for open-bench handling. All transfers must occur inside a functioning fume hood.

-

Moisture Sensitivity: Isothiocyanates hydrolyze to form the corresponding amine and COS (carbonyl sulfide). Store in sealed vials with desiccants.

-

Decontamination: Spills should be treated with an aqueous solution of 5% NaOH and 2% surfactant to hydrolyze the isothiocyanate to the less volatile amine.

References

-

BOC Sciences. 1,3-Propane diisothiocyanate Product Datasheet. Accessed 2024.[2][3]

-

Santa Cruz Biotechnology. 1,3-Propylene diisothiocyanate (CAS 109704-32-7).[] Accessed 2024.[2][3] [4]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123529, 1,3-Diisothiocyanatopropane.

-

Oleksyszyn, J., et al. (2015). "Synthesis and biological activity of diisothiocyanate-derived mercapturic acids." Bioorganic & Medicinal Chemistry Letters, 26(2).

-

Organic Chemistry Portal. Synthesis of Isothiocyanates. (General methodology reference).

Sources

The Versatile Crosslinker and Synthetic Building Block: A Technical Guide to 1,3-Diisothiocyanatopropane

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemistry, the demand for versatile and reactive building blocks is perpetual. Molecules that can bridge, link, and form the backbone of novel structures are the unsung heroes in the synthesis of advanced materials, complex molecular architectures, and innovative therapeutics. 1,3-Diisothiocyanatopropane, a seemingly simple yet highly reactive bifunctional compound, is one such molecule. Its unique combination of a flexible three-carbon spacer and two reactive isothiocyanate groups makes it a powerful tool in the hands of chemists. This technical guide aims to provide a comprehensive overview of the potential applications of 1,3-diisothiocyanatopropane, moving beyond a simple catalog of reactions to offer insights into the causality behind its synthetic utility. As a Senior Application Scientist, my goal is to present not just the "what" but the "why" and "how," empowering researchers to harness the full potential of this remarkable reagent.

Unveiling 1,3-Diisothiocyanatopropane: Structure and Reactivity

1,3-Diisothiocyanatopropane (CAS Number: 52714-52-0) is a linear aliphatic molecule featuring two isothiocyanate (-N=C=S) functional groups at the terminal positions of a propane chain. This structure bestows upon it a bifunctional electrophilic character, making it highly susceptible to nucleophilic attack.

Key Physicochemical Properties (Predicted) [1]

| Property | Value |

| Molecular Formula | C₅H₆N₂S₂ |

| Molecular Weight | 158.25 g/mol |

| Boiling Point | 134 °C at 4 mmHg |

| LogP | 1.582 |

| Water Solubility | Low (predicted) |

The core of its reactivity lies in the electrophilic carbon atom of the isothiocyanate group. This carbon is readily attacked by a wide range of nucleophiles, most notably primary and secondary amines, to form substituted thiourea linkages. The reaction is typically rapid and proceeds under mild conditions, often at room temperature, without the need for a catalyst. This inherent reactivity is a cornerstone of its utility in various chemical transformations.

Synthesis of 1,3-Diisothiocyanatopropane: A General Approach

While specific, detailed protocols for the synthesis of 1,3-diisothiocyanatopropane are not extensively documented in readily available literature, a general and robust method for the preparation of isothiocyanates from primary amines can be adapted. The most common and effective approach involves the reaction of a primary amine with carbon disulfide.

A plausible synthetic route for 1,3-diisothiocyanatopropane would start from its corresponding diamine, 1,3-diaminopropane.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 1,3-diisothiocyanatopropane.

Rationale behind the synthetic choices:

-

Starting Material: 1,3-Diaminopropane is a readily available and inexpensive starting material.

-

Reagent: Carbon disulfide is the classic reagent for converting amines to dithiocarbamates, the precursors to isothiocyanates.

-

In situ Formation: The formation of the dithiocarbamate salt in situ followed by the addition of a desulfurizing agent is a common and efficient one-pot procedure for isothiocyanate synthesis. This avoids the isolation of the potentially unstable dithiocarbamate intermediate.

-

Desulfurizing Agent: A variety of reagents can be employed for the final elimination step. The choice of desulfurizing agent can influence the reaction conditions and yield.

Core Applications in Chemical Synthesis

The bifunctional nature of 1,3-diisothiocyanatopropane makes it a valuable tool in several areas of chemistry. Its ability to link two nucleophilic species provides a straightforward method for the construction of larger molecules and polymers.

Synthesis of Bis-Thiourea Derivatives and Heterocyclic Compounds

A primary application of 1,3-diisothiocyanatopropane is in the synthesis of molecules containing two thiourea moieties. The reaction with two equivalents of a primary or secondary amine proceeds readily to form the corresponding 1,3-bis(thioureido)propane derivative.

When a diamine is used as the nucleophile, an intramolecular cyclization can occur, leading to the formation of nitrogen-containing heterocyclic compounds. The flexible three-carbon chain of 1,3-diisothiocyanatopropane allows for the formation of stable six-membered rings. For instance, reaction with a 1,2-diamine can lead to the formation of a hexahydropyrimidine-2-thione derivative.

Experimental Protocol: General Synthesis of a 1,3-bis(N-substituted-thioureido)propane [2][3]

-

Dissolution: Dissolve 1,3-diisothiocyanatopropane (1 equivalent) in a suitable dry solvent (e.g., acetone, tetrahydrofuran, or acetonitrile).

-

Nucleophile Addition: To this solution, add the desired primary or secondary amine (2.2 equivalents) dropwise at room temperature with stirring. The slight excess of the amine ensures complete reaction of the diisothiocyanate.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often complete within a few hours.

-

Isolation: Upon completion, the product, which is often a solid, may precipitate from the reaction mixture. The solid can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure bis-thiourea derivative.

Causality in Protocol Design:

-

Solvent Choice: The use of a dry polar aprotic solvent is crucial to prevent hydrolysis of the isothiocyanate groups and to facilitate the dissolution of the reactants.

-

Stoichiometry: A slight excess of the amine is used to drive the reaction to completion and consume all of the diisothiocyanate, simplifying purification.

-

Temperature: The high reactivity of the isothiocyanate group with amines allows the reaction to be performed at room temperature, which is energy-efficient and minimizes potential side reactions.

Caption: Cyclization reaction of 1,3-diisothiocyanatopropane with a diamine.[4]

Polymer Chemistry: A Versatile Crosslinking Agent

The ability of 1,3-diisothiocyanatopropane to react with nucleophilic functional groups on polymer chains makes it an effective crosslinking agent. This is particularly relevant for polymers containing primary or secondary amine groups. The introduction of crosslinks can significantly alter the physical and chemical properties of a polymer, leading to increased mechanical strength, thermal stability, and solvent resistance.

Mechanism of Crosslinking:

The crosslinking process involves the formation of thiourea bridges between polymer chains. Each molecule of 1,3-diisothiocyanatopropane can react with two amine groups on different polymer chains, creating a covalent link.

Caption: Schematic of polymer crosslinking using 1,3-diisothiocyanatopropane.

Self-Validating System in Crosslinking:

The degree of crosslinking can be precisely controlled by the stoichiometry of the 1,3-diisothiocyanatopropane added to the polymer. This allows for the tuning of the material's properties. The consumption of the isothiocyanate groups can be monitored spectroscopically (e.g., by the disappearance of the characteristic -N=C=S stretching band in the IR spectrum around 2100 cm⁻¹), providing a means to validate the completion of the crosslinking reaction.

Coordination Chemistry: A Bidentate Ligand Precursor

While 1,3-diisothiocyanatopropane itself is not a typical ligand for metal complexes, its reaction products, particularly those derived from reactions with molecules containing additional donor atoms, can act as effective chelating ligands. For example, the reaction with a hydrazine derivative could produce a ligand capable of coordinating to metal ions through both sulfur and nitrogen atoms. The flexible propane backbone allows the ligand to adopt a conformation that facilitates the formation of stable chelate rings with a metal center.

Potential in Drug Development and Bioconjugation

The reactivity of isothiocyanates with amine groups, particularly the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, makes them attractive reagents for bioconjugation. While specific applications of 1,3-diisothiocyanatopropane in this area are not yet widely reported, its bifunctional nature suggests potential as a homobifunctional crosslinker for proteins. This could be valuable in studying protein-protein interactions or in the development of antibody-drug conjugates where a defined linker is required.

Future Outlook

1,3-Diisothiocyanatopropane is a molecule with significant, yet largely untapped, potential. Its straightforward reactivity and bifunctional nature make it a prime candidate for further exploration in several key areas:

-

Novel Polymer Architectures: The development of new polymers and hydrogels with tailored properties through controlled crosslinking.

-

Heterocyclic Synthesis: Its use as a scaffold for the synthesis of novel heterocyclic compounds with potential biological activity.

-

Materials Science: The creation of functional materials, such as chemosensors, where the thiourea linkages can act as binding sites for specific analytes.

-

Medicinal Chemistry: The synthesis of new drug candidates based on bis-thiourea structures, which have shown a wide range of biological activities.

As a versatile and reactive building block, 1,3-diisothiocyanatopropane offers a wealth of opportunities for innovation. It is my hope that this guide will inspire researchers to explore its potential and unlock new avenues in chemical synthesis and materials science.

References

- CN101376635A - Preparation of 1,3-bis[(trihydroxymethyl)

-

Synthesis of 1,3‐diamines by ring‐opening reaction of cyclopropylamines. - ResearchGate. (URL: [Link])

-

Synthesis of bis-thiourea derivatives (SK1–SK3). - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment - Systematic Reviews in Pharmacy. (URL: [Link])

-

(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine - MDPI. (URL: [Link])

-

Construction of a reactive surface barrier to reduce fumigant 1,3-dichloropropene emissions | Request PDF - ResearchGate. (URL: [Link])

-

Preparation of multifunctional hydrogels with accessible isothiouronium groups via radical cross-linking copolymerization - PMC - NIH. (URL: [Link])

-

Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group - ResearchGate. (URL: [Link])

-

Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. (URL: [Link])

-

Construction of a reactive surface barrier to reduce fumigant 1,3-dichloropropene emissions. (URL: [Link])

-

The Synthesis and Characterization of Some Metal Complexes Derived From 1,3-Dioxalane Groups and Vic-Dioxime Ligands. (URL: [Link])

-

SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION - Malaysian Journal of Analytical Sciences. (URL: [Link])

-

Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Bio-Based Crosslinked Polymers Synthesized from Functionalized Soybean Oil and Squalene by Thiol–Ene UV Curing - PMC - NIH. (URL: [Link])

-

The Synthesis and Characterization of Some Metal Complexes Derived From 1,3-Dioxalane Groups and Vic-Dioxime Ligands | International Journal of Natural and Engineering Sciences. (URL: [Link])

-

Synthesis of the bis-carbonoyl thiourea derivatives - ResearchGate. (URL: [Link])

-

Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. (URL: [Link])

-

Crosslinking and ageing of 13C labelled polyisoprene part 1: Synthesis and polymerisation of 4- 13C-isoprene | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) Synthesis and Characterization of Bulky 1,3‐Diamidopropane Complexes of Group 2 Metals (Be−Sr) - ResearchGate. (URL: [Link])

-

1,3-Diisothiocyanatopropane | C5H6N2S2 | CID 123529 - PubChem. (URL: [Link])

-

Sustainable Polymer Designs via Dynamic Covalent Chemistries - UC Irvine. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols: 1,3-Diisothiocyanatopropane in Polymer Synthesis and Modification

Introduction: The Unique Versatility of 1,3-Diisothiocyanatopropane as a Polymer Building Block

In the landscape of polymer chemistry, the quest for versatile and efficient molecular tools to construct and modify polymers is perpetual. 1,3-Diisothiocyanatopropane (DITP) emerges as a compelling homobifunctional crosslinker and linker molecule, distinguished by the reactivity of its terminal isothiocyanate (-N=C=S) groups. These groups exhibit a strong propensity to react with primary and secondary amines, forming stable thiourea linkages. This reactivity profile makes DITP an invaluable reagent for researchers in materials science, drug delivery, and biomaterials engineering.

Unlike other crosslinking chemistries that may require catalysts, initiators, or harsh reaction conditions, the reaction between isothiocyanates and amines is typically a straightforward addition reaction that can proceed under mild conditions. This is particularly advantageous when working with sensitive biomolecules or polymers where preserving their inherent structure and function is paramount. The three-carbon (propane) spacer provides a short, flexible bridge between polymer chains or between a polymer and a functional molecule, influencing the mechanical and swelling properties of the resulting material.

This guide provides an in-depth exploration of DITP's applications, focusing on the rationale behind its use and providing detailed protocols for the synthesis and modification of polymers for research and development applications.

Core Chemistry: The Isothiocyanate-Amine Reaction

The cornerstone of DITP's utility is the reaction of its isothiocyanate functional groups with nucleophilic primary or secondary amines. The carbon atom of the isothiocyanate group is highly electrophilic and readily attacked by the lone pair of electrons on the amine's nitrogen atom. This nucleophilic addition results in the formation of a stable N,N'-disubstituted thiourea bond.

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM), to solubilize the polymer and the crosslinker. The reaction proceeds readily at room temperature or with gentle heating, and its kinetics can be influenced by the concentration of reactants and the steric hindrance around the amine groups on the polymer.

Application I: Crosslinking of Amine-Rich Polymers for Hydrogel Formation

One of the primary applications of DITP is the crosslinking of polymers containing abundant primary or secondary amine groups, such as polyethyleneimine (PEI) or chitosan. This process transforms soluble polymer chains into a three-dimensional, insoluble, and swellable network known as a hydrogel.[1] The degree of crosslinking, controlled by the molar ratio of DITP to amine groups, dictates the hydrogel's properties, including its swelling ratio, mechanical strength, and degradation profile.[2]

Causality Behind Experimental Choices:

-

Polymer Selection: Polyethyleneimine (PEI) is chosen for this protocol due to its high density of primary and secondary amines, making it highly amenable to crosslinking with DITP.[3] Its cationic nature also makes it a polymer of great interest for applications like gene delivery and antimicrobial surfaces.

-

Solvent System: A buffered aqueous solution is often preferred for biopolymer applications to maintain pH and polymer conformation. However, for synthetic polymers like PEI, organic solvents like DMSO or DMF can also be used to ensure homogeneity during the reaction.

-

Stoichiometry (DITP to Amine Ratio): This is the most critical parameter. A low ratio will result in a loosely crosslinked, highly swellable hydrogel. A high ratio will lead to a tightly crosslinked, more rigid, and less swellable hydrogel. This allows for the tuning of the material properties for specific applications.[2]

-

Reaction Temperature and Time: The reaction is often performed at room temperature to avoid side reactions or polymer degradation, although gentle heating (e.g., 40-60 °C) can accelerate the crosslinking process. The reaction time is determined by monitoring the gelation of the solution.

Workflow for DITP Crosslinking of Polyethyleneimine

Caption: Workflow for hydrogel synthesis using DITP.

Detailed Protocol: Synthesis of a PEI-Thiourea Hydrogel

Materials:

-

Branched Polyethyleneimine (PEI, e.g., Mw ~25,000 g/mol )

-

1,3-Diisothiocyanatopropane (DITP)

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Dialysis tubing (MWCO 12-14 kDa)

-

Lyophilizer

Procedure:

-

PEI Solution Preparation: Prepare a 10% (w/v) solution of branched PEI in PBS (pH 7.4). Stir at room temperature until the PEI is completely dissolved.

-

DITP Solution Preparation: Prepare a 1% (w/v) solution of DITP in DMSO.

-

Crosslinking Reaction: While vigorously stirring the PEI solution, add the DITP solution dropwise. The molar ratio of isothiocyanate groups (from DITP) to primary/secondary amine groups in PEI can be varied to control the crosslinking density. A common starting point is a 1:10 molar ratio of DITP to PEI monomer units.

-

Gel Formation: Continue stirring the mixture at room temperature. Gelation time will vary depending on the concentrations and ratios used, but it can typically be observed within 1-4 hours.

-

Curing: Allow the gel to cure at room temperature for 24 hours to ensure the reaction goes to completion.

-

Purification: Place the resulting hydrogel in a dialysis tube and dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted PEI, DITP, and DMSO.

-

Drying: Freeze the purified hydrogel at -80 °C and then lyophilize until dry to obtain a porous scaffold.

Self-Validation and Characterization:

-

FTIR Spectroscopy: Confirm the formation of thiourea linkages by the appearance of characteristic peaks around 1550 cm⁻¹ (N-H bending) and 1350 cm⁻¹ (C=S stretching), and the disappearance of the isothiocyanate peak around 2100 cm⁻¹.

-

Swelling Studies: Measure the equilibrium swelling ratio in water or buffer to quantify the crosslinking density. A lower swelling ratio indicates a higher degree of crosslinking.

-

Rheology: Perform rheological measurements to determine the mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

| Parameter | Condition A (Low Crosslinking) | Condition B (High Crosslinking) | Rationale |

| PEI Concentration | 10% (w/v) | 10% (w/v) | Kept constant to isolate the effect of the crosslinker. |

| DITP:PEI Molar Ratio | 1:20 | 1:5 | Varies the number of crosslinks per polymer chain. |

| Expected Swelling Ratio | High (>1000%) | Low (<500%) | Fewer crosslinks allow for greater water uptake. |

| Expected Modulus | Low | High | More crosslinks create a stiffer network. |

Application II: Surface Modification and Functionalization

DITP can be used to modify the surface of materials that have been pre-functionalized with amine groups. This is a powerful strategy for introducing a "handle" for further chemical conjugation. After reacting one of the isothiocyanate groups with the surface amines, the other remains available for reaction with a molecule of interest (e.g., a protein, peptide, or drug) that contains a primary amine.

Mechanism of DITP-Mediated Surface Functionalization

Caption: Two-step surface modification using DITP as a linker.

Protocol: Immobilization of a Protein onto an Amine-Functionalized Surface

Materials:

-

Amine-functionalized substrate (e.g., amine-silanized glass slide, or PEI-coated surface)

-

1,3-Diisothiocyanatopropane (DITP)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Amine-containing protein (e.g., Lysozyme)

-

Blocking agent (e.g., ethanolamine or glycine)

-

Wash buffers (e.g., PBS, PBST)

Procedure:

-

Surface Activation with DITP:

-

Immerse the amine-functionalized substrate in a solution of DITP (e.g., 1-5 mg/mL in anhydrous DMF). A significant excess of DITP is used to favor the reaction of only one isothiocyanate group per DITP molecule with the surface amines.

-

React for 2-4 hours at room temperature with gentle agitation.

-

Rinse the substrate thoroughly with the anhydrous solvent to remove excess DITP, followed by drying under a stream of nitrogen.

-

-

Protein Conjugation:

-

Immediately immerse the DITP-activated substrate in a solution of the protein (e.g., 1 mg/mL in PBS, pH 7.4-8.0). The slightly basic pH helps to ensure the protein's lysine residues are deprotonated and nucleophilic.

-

Incubate for 4-12 hours at 4 °C or room temperature with gentle agitation.

-

Remove the substrate and rinse with wash buffer (e.g., PBST) to remove non-covalently bound protein.

-

-

Blocking:

-

Immerse the substrate in a solution of a blocking agent (e.g., 1 M ethanolamine, pH 8.0) for 1 hour at room temperature to quench any unreacted isothiocyanate groups.

-

Rinse thoroughly with wash buffer and deionized water.

-

Dry the surface under nitrogen and store appropriately.

-

Self-Validation and Characterization:

-

Surface Contact Angle: A change in the water contact angle can indicate successful modification of the surface at each step.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to detect the presence of sulfur and changes in the nitrogen environment on the surface, confirming the covalent attachment of DITP and the protein.

-

Fluorescence Microscopy: If a fluorescently labeled protein is used, successful immobilization can be visualized and quantified using fluorescence microscopy.

Trustworthiness and Concluding Remarks

The protocols described herein are built upon the well-established and reliable chemistry of isothiocyanates and amines. The versatility of 1,3-diisothiocyanatopropane as a homobifunctional crosslinker allows for a high degree of control over the final properties of the modified polymer. By carefully controlling stoichiometry, reaction conditions, and purification steps, researchers can generate reproducible and well-characterized materials. The self-validating nature of these protocols lies in the distinct spectroscopic and physical changes that occur upon successful reaction, which can be readily assessed using standard laboratory techniques. As a tool for creating thiourea-linked polymers, hydrogels, and functionalized surfaces, DITP offers a robust and straightforward approach for scientists and drug development professionals aiming to design novel materials with tailored properties.

References

-

Jin, Y., et al. (2023). Photocurable Crosslinker from Bio-Based Non-Isocyanate Poly(hydroxyurethane) for Biocompatible Hydrogels. MDPI. Available at: [Link]

-

Dinu, I. A., et al. (2018). The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels. PubMed. Available at: [Link]

-

Dinu, I. A., et al. (2018). The Crosslinking of Polysaccharides with Polyamines and Dextran-Polyallylamine Antibacterial Hydrogels. ResearchGate. Available at: [Link]

-

Ahmed, A. A., et al. (2022). Crosslinking Approaches for Polyethylene Imine (PEI) and Its Uses in Adsorption of Heavy Metals, Dyes, and Carbon Dioxide. ResearchGate. Available at: [Link]

-

Mishra, R. K., et al. (2010). Biodegradable poly(ethylene glycol) hydrogels crosslinked with genipin for tissue engineering applications. PubMed. Available at: [Link]

- Baran, E. T., et al. (2020). Crosslinking of biopolymers in a semi-solid state. Google Patents.

-

Sáez-Martínez, V., et al. (2022). Ionic Crosslinking of Linear Polyethyleneimine Hydrogels with Tripolyphosphate. MDPI. Available at: [Link]

-

Ahmed, A. A., et al. (2022). Crosslinking Approaches for Polyethylene Imine (PEI) and Its Uses in Adsorption of Heavy Metals, Dyes, and Carbon Dioxide. MDPI. Available at: [Link]

-

Kim, S., et al. (2019). Chemically-modified biopolymers for the formation of biomedical hydrogels. PubMed Central. Available at: [Link]

-

Rungratanawanich, W., et al. (2021). Synthesis and Coordination Properties of a Water-Soluble Material by Cross-Linking Low Molecular Weight Polyethyleneimine with Armed Cyclotriveratrilene. MDPI. Available at: [Link]

-

Ahmed, A. A., et al. (2022). Crosslinking Approaches for Polyethylene Imine (PEI) and Its Uses in Adsorption of Heavy Metals, Dyes, and Carbon Dioxide. Flinders University Research. Available at: [Link]

-

van der Zalm, P., et al. (2015). Cu(i) stabilizing crosslinked polyethyleneimine. RSC Publishing. Available at: [Link]

-

Sharma, A., et al. (2019). Crosslinking Biopolymers for Advanced Drug Delivery and Tissue Engineering Applications. ResearchGate. Available at: [Link]

-

Rhee, W., et al. (2005). Crosslinked polyalkyleneimine hydrogels with tunable degradation rates. TREA. Available at: [Link]

-

dos Santos, D. M., et al. (2023). Fast-Gelling Polyethylene Glycol/Polyethyleneimine Hydrogels Degradable by Visible-Light. PubMed. Available at: [Link]

-

Al-Sibani, M., et al. (2023). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. Available at: [Link]

-

Sunshine, J. C., et al. (2012). Crosslinked Linear Polyethyleneimine Enhances Delivery of DNA to the Cytoplasm. PubMed Central. Available at: [Link]

Sources

Application Note: Covalent Enzyme Immobilization Using 1,3-Diisothiocyanatopropane

Abstract

Enzyme immobilization is a cornerstone of modern biocatalysis, enhancing enzyme stability, reusability, and process control, which are critical for applications in diagnostics, therapeutics, and industrial synthesis.[1] This guide provides a detailed technical overview and step-by-step protocols for the covalent immobilization of enzymes onto amine-functionalized supports using the homobifunctional crosslinker, 1,3-diisothiocyanatopropane (DITP). We will explore the underlying chemical principles, offer field-proven methodologies for support activation and enzyme coupling, and detail essential characterization techniques to validate the immobilization process. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient immobilized enzyme systems.

Introduction: The Rationale for Covalent Immobilization

Immobilizing an enzyme confines it to a solid support material, which facilitates its easy separation from the reaction mixture and allows for repeated use, significantly reducing operational costs.[1][2] While various methods exist (e.g., adsorption, entrapment), covalent attachment offers the distinct advantage of forming a stable, non-leachable bond between the enzyme and the support.[2] This minimizes enzyme loss during operation, a critical factor for long-term or continuous processes.

The choice of crosslinker is paramount for successful covalent immobilization. 1,3-diisothiocyanatopropane is a versatile reagent featuring two isothiocyanate (-N=C=S) groups separated by a flexible three-carbon spacer. This structure allows it to first react with a primary amine on a functionalized support and subsequently bind to a primary amine (such as the ε-amino group of a lysine residue) on the surface of the target enzyme, creating a stable thiourea linkage.

The Chemistry: Mechanism of Thiourea Linkage Formation

The core of this immobilization strategy is the reaction between an isothiocyanate group and a primary amine. This reaction proceeds via nucleophilic attack of the unprotonated amine on the electrophilic carbon atom of the isothiocyanate moiety.

Key Mechanistic Insights:

-

pH-Dependence: The reaction is highly dependent on pH. An alkaline environment (pH 9-11) is optimal because it ensures that the primary amine groups (-NH₂) are deprotonated and thus sufficiently nucleophilic to attack the isothiocyanate.[3][4] At neutral or acidic pH, the amine is protonated (-NH₃⁺), rendering it non-nucleophilic and halting the reaction.

-

Thiourea Bond Stability: The resulting thiourea bond (-NH-C(S)-NH-) is chemically robust and stable under a wide range of temperatures and pH conditions typically encountered in biocatalysis.[5][6] This stability ensures minimal enzyme leaching from the support.

The two-step process is visualized below:

Diagram: Chemical Reaction Pathway

Caption: Reaction mechanism for enzyme immobilization using 1,3-diisothiocyanatopropane.

Experimental Protocols

These protocols are designed for a generic enzyme being immobilized on amine-functionalized silica beads, a common and effective support material.[7][8] Researchers should optimize parameters such as buffer composition, pH, and reagent concentrations for their specific enzyme and application.

Materials and Reagents

-

Support: Amine-functionalized silica beads (e.g., 50-100 µm particle size).

-

Crosslinker: 1,3-Diisothiocyanatopropane (DITP).

-

Enzyme: Purified enzyme solution of known concentration.

-

Buffers:

-

Activation Buffer: 50 mM Sodium Carbonate Buffer, pH 9.5.

-

Coupling Buffer: 50 mM Sodium Carbonate Buffer, pH 9.5.

-

Washing Buffer: 50 mM Phosphate Buffer, pH 7.0.

-

Storage Buffer: Application-specific buffer, often containing a stabilizing agent (e.g., glycerol).

-

-

Blocking Agent (Optional): 1 M Ethanolamine or Glycine, pH 8.0.

-

Equipment: Rotating mixer, centrifuge, spectrophotometer, pH meter.

Protocol 1: Activation of Amine-Functionalized Silica Support

Causality Explanation: This step attaches one end of the DITP linker to the support material. Using a significant excess of DITP ensures that the majority of linkers bind through only one isothiocyanate group, leaving the other available to capture the enzyme. The alkaline pH is critical for the reaction to proceed.[3]

-

Preparation: Weigh 1.0 g of amine-functionalized silica beads into a 15 mL conical tube.

-

Washing: Wash the beads twice with 10 mL of Activation Buffer (pH 9.5) to equilibrate the pH. Centrifuge at 2,000 x g for 3 minutes and discard the supernatant after each wash.

-

Activation: Prepare a 1% (v/v) solution of DITP in the Activation Buffer. Add 5 mL of this solution to the washed silica beads.

-

Scientist's Note: DITP is often poorly soluble in aqueous buffers. Prepare fresh and vortex vigorously immediately before adding to the beads.

-

-

Incubation: Incubate the suspension on a rotating mixer for 2 hours at room temperature.

-

Washing: Centrifuge the activated beads at 2,000 x g for 3 minutes. Discard the supernatant. Wash the beads thoroughly to remove all unreacted DITP. Perform the following wash sequence:

-

2x with 10 mL of Activation Buffer.

-

2x with 10 mL of Washing Buffer (pH 7.0). The support is now activated and ready for enzyme coupling.

-

Protocol 2: Covalent Coupling of the Enzyme

Causality Explanation: The enzyme is now introduced to the activated support. The free isothiocyanate groups on the support surface react with surface-exposed primary amine groups (e.g., lysine) on the enzyme, forming the final stable covalent bond. The reaction is maintained at an alkaline pH to ensure the enzyme's amine groups are reactive.[4]

-

Enzyme Preparation: Prepare a solution of your enzyme in 5 mL of cold (4°C) Coupling Buffer (pH 9.5). The optimal concentration depends on the enzyme's activity and the support's capacity (typically 1-5 mg/mL).

-

Quantification: Reserve a small aliquot of the enzyme solution to determine the initial total protein amount (for later efficiency calculations).

-

Coupling Reaction: Add the 5 mL of enzyme solution to the washed, activated beads from Protocol 1.

-

Incubation: Incubate the suspension on a rotating mixer for 4-6 hours at 4°C.

-

Scientist's Note: Performing the coupling at a low temperature helps maintain enzyme stability, especially given the high pH of the buffer. Incubation time may need optimization (2-24 hours).

-

-

Separation: Centrifuge at 2,000 x g for 3 minutes. Carefully collect the supernatant. This supernatant contains the unbound enzyme and is crucial for calculating the immobilization yield.

-

Washing: Wash the beads 3x with 10 mL of Washing Buffer (pH 7.0) to remove any non-covalently bound enzyme.

Protocol 3: Blocking of Residual Active Sites (Optional but Recommended)

Causality Explanation: Not all isothiocyanate groups on the support may have reacted with the enzyme. These remaining reactive groups can cause undesirable non-specific binding or cross-linking during future use. This step quenches them with a small amine-containing molecule.

-

Blocking: Add 10 mL of 1 M Ethanolamine (pH 8.0) to the enzyme-coupled beads.

-

Incubation: Incubate on a rotating mixer for 1 hour at room temperature.

-

Final Wash: Wash the beads 3x with 10 mL of Washing Buffer, followed by 2x with 10 mL of Storage Buffer.

-

Storage: Resuspend the immobilized enzyme in a suitable volume of Storage Buffer and store at 4°C.

System Validation: Characterization of the Immobilized Enzyme

A successful immobilization protocol requires quantitative validation. The two most important metrics are the immobilization yield and the retained specific activity.[9]

Calculating Immobilization Yield and Efficiency

The amount of enzyme successfully bound to the support is determined by measuring the difference in protein concentration in the solution before and after the coupling reaction.[9]

-

Measure Protein: Using a standard protein assay (e.g., Bradford, BCA), determine the protein concentration of the initial enzyme solution (reserved in Protocol 2, Step 2) and the supernatant collected after coupling (Protocol 2, Step 5).

-

Calculate Immobilized Protein:

-

Initial Protein (mg) = [Protein]initial (mg/mL) × Volumeinitial (mL)

-

Unbound Protein (mg) = [Protein]unbound (mg/mL) × Volumeunbound (mL)

-

Immobilized Protein (mg) = Initial Protein - Unbound Protein

-

-

Calculate Yield and Efficiency:

-

Immobilization Yield (%) = (Immobilized Protein / Initial Protein) × 100

-

Immobilization Efficiency (mg/g) = Immobilized Protein (mg) / Mass of Support (g)

-

Determining Retained Activity

Immobilization can sometimes lead to a partial loss of enzyme activity due to conformational changes or steric hindrance.[10] It is crucial to measure the activity of the immobilized enzyme and compare it to its free counterpart.

-

Activity Assay: Select an appropriate substrate and assay conditions for your enzyme (e.g., a chromogenic or fluorogenic substrate).

-

Measure Free Enzyme Activity: Measure the reaction rate using a known amount of the free enzyme solution.

-

Measure Immobilized Enzyme Activity: Measure the reaction rate using a known mass of the immobilized enzyme beads. Ensure the beads are well-suspended during the assay to avoid mass transfer limitations.

-

Calculate Retained Activity:

-

Specific Activity (U/mg) = Reaction Rate / Amount of Protein (mg)

-

Calculate the specific activity for both the free and immobilized enzyme.

-

Retained Activity (%) = (Specific Activity of Immobilized Enzyme / Specific Activity of Free Enzyme) × 100

-

Sample Data Presentation

| Parameter | Value |

| Mass of Support Used | 1.0 g |

| Initial Protein Offered | 20.0 mg |

| Unbound Protein Recovered | 4.5 mg |

| Immobilized Protein | 15.5 mg |

| Immobilization Yield | 77.5 % |

| Immobilization Efficiency | 15.5 mg/g |

| Specific Activity of Free Enzyme | 150 U/mg |

| Specific Activity of Immobilized Enzyme | 95 U/mg |

| Retained Activity | 63.3 % |

Experimental Workflow Overview

Diagram: Complete Immobilization Workflow

Sources

- 1. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]

- 6. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of concentration and activity of immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. - MedCrave online [medcraveonline.com]

reaction of 1,3-diisothiocyanatopropane with amino acid side chains

Abstract

This technical note details the chemical mechanism, optimization, and protocol for utilizing 1,3-diisothiocyanatopropane (DITC), a homobifunctional crosslinker. Unlike N-hydroxysuccinimide (NHS) esters, isothiocyanates (ITCs) form extremely stable thiourea bonds with primary amines. While DITC can react with sulfhydryls, this guide focuses on maximizing the irreversible modification of Lysine residues and N-terminal amines, which is the primary application in protein immobilization and structural rigidification.

Chemical Basis & Mechanism[1][2][3]

The Isothiocyanate (ITC) Reactivity Profile

The core utility of DITC lies in the electrophilicity of the central carbon within the isothiocyanate group (-N=C=S). Nucleophilic attack occurs primarily by unprotonated primary amines (

-

Primary Target (Lysine/N-Terminus): The amine attacks the central carbon of the ITC group. A proton transfer ensues, resulting in a stable thiourea linkage. This bond is highly resistant to hydrolysis and enzymatic degradation, making it superior to amide linkages (formed by NHS esters) for harsh downstream applications like Edman degradation.

-

Secondary Target (Cysteine): Sulfhydryl groups (-SH) can attack the ITC to form a dithiocarbamate . However, this bond is reversible and thermodynamically less stable than the thiourea bond. In many protocols, dithiocarbamates will hydrolyze or cyclize over time, releasing the original thiol.

Reaction Kinetics & pH Dependence

The reaction rate is strictly pH-dependent because only the unprotonated species of the amino acid side chain is nucleophilic.

-

Lysine (

-amine, pKa ~10.5): Requires alkaline conditions (pH 9.0–10.0) to deprotonate a sufficient fraction of amines for rapid reaction. -

N-Terminus (

-amine, pKa ~7.6–8.0): Reacts readily at near-neutral to slightly basic pH (pH 8.0–9.0). -

Cysteine (Thiol, pKa ~8.3): Reacts at physiological pH (7.0–8.0), but as noted, the product is often unstable.

Mechanistic Pathway Diagram

Figure 1: Mechanistic divergence of DITC reactivity. Note the reversibility of the Cysteine pathway compared to the stability of the Lysine-derived thiourea bond.

Critical Experimental Parameters

Buffer Selection (The "Do Not Use" List)

CRITICAL: You cannot use buffer systems containing primary amines.[1][2] These will compete with your protein for the DITC, quenching the reaction immediately.

| Buffer System | Compatibility | Notes |

| Tris (Tris-hydroxymethyl-aminomethane) | INCOMPATIBLE | Contains a primary amine.[2] Will react with DITC. |

| Glycine | INCOMPATIBLE | Contains a primary amine.[3][1][2] Used for quenching, not buffering. |

| Carbonate / Bicarbonate | EXCELLENT | Ideal for maintaining pH 9.0–10.0. |

| HEPES | GOOD | Good for pH 7.5–8.5; contains no primary amines. |

| Borate | GOOD | Effective buffering in the alkaline range. |

| Phosphate (PBS) | MODERATE | Compatible, but buffering capacity is poor above pH 8.0. |

Solvent & Solubility

DITC is a hydrophobic organic molecule. It is not soluble in aqueous buffers directly.

-

Solvent: Dissolve DITC in high-quality, anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Handling: Prepare this solution immediately before use. Isothiocyanates are susceptible to hydrolysis in the presence of water, albeit slower than NHS esters.

Standard Operating Procedure (SOP)

Objective: Crosslinking of a target protein (Protein A) using DITC.

Materials

-

Target Protein (1–5 mg/mL in Carbonate Buffer, pH 9.0).

-

1,3-Diisothiocyanatopropane (DITC).

-

Anhydrous DMSO.

-

Reaction Buffer: 0.1 M Sodium Carbonate, pH 9.5.

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.

-

Desalting Column (e.g., Zeba Spin or PD-10).

Protocol Steps

-

Protein Preparation:

-

Exchange protein into Reaction Buffer (Carbonate, pH 9.5).

-

Why: This pH ensures the

-amines of Lysine are unprotonated and reactive. -

Adjust concentration to 1–5 mg/mL. Lower concentrations increase the risk of intramolecular crosslinking (loops) rather than intermolecular conjugation.

-

-

Crosslinker Solubilization:

-

Dissolve DITC in DMSO to a concentration of 10–50 mM.

-

Note: Calculate the volume so that the final amount of DMSO in the protein mixture is < 10% (v/v) to prevent protein denaturation.

-

-

Reaction Initiation:

-

Add the DITC solution to the protein sample.

-

Molar Excess: Use a 10- to 50-fold molar excess of DITC over the protein.

-

Calculation: If Protein is 50 kDa (0.02 mM at 1 mg/mL), add DITC to 0.2–1.0 mM final concentration.

-

-

Mix immediately by gentle vortexing.

-

-

Incubation:

-

Incubate at 37°C for 1 hour or Room Temperature for 2–4 hours .

-

Expert Insight: Unlike NHS esters which hydrolyze in minutes, ITC reactions are slower but more robust. The extended time ensures complete modification.

-

-

Quenching:

-

Purification:

-

Remove excess DITC and byproducts using a desalting column or dialysis against a storage buffer (e.g., PBS, pH 7.4).

-

Workflow Visualization

Figure 2: Step-by-step workflow for DITC crosslinking, emphasizing buffer compatibility and quenching.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Precipitation upon adding DITC | DITC is hydrophobic; local concentration too high. | Add DITC dropwise while vortexing. Lower the initial stock concentration in DMSO. |

| No Crosslinking Observed | pH too low. | Verify pH is > 9.0. At pH 7.0, Lysine reactivity is negligible. |

| No Crosslinking Observed | Incompatible buffer. | Ensure no Tris or Glycine was present in the initial protein buffer.[1] |

| Protein Activity Loss | Excessive modification or DMSO toxicity. | Reduce molar excess (try 5x or 10x). Ensure DMSO < 5%. |

| Unstable Conjugate | Reaction occurred via Cysteine (Dithiocarbamate). | Increase pH to bias reaction toward Lysine (Thiourea). |

Applications

-

Solid-Phase Immobilization: DITC-activated glass or silica surfaces are used to covalently attach proteins for microarray applications. The stability of the thiourea bond allows the surface to be washed with harsh detergents without losing the protein.

-

Antibody-Drug Conjugates (ADCs): While less common than maleimides, ITC linkers are used when maximum stability in plasma is required.

-

Protein Sequencing: Phenylisothiocyanate (PITC), a cousin of DITC, is the basis of Edman Degradation , proving the resilience of the thiourea bond under acidic cleavage conditions.

References

-

Hermanson, G. T. (2013).[6] Bioconjugate Techniques (3rd ed.). Academic Press.

-

Thermo Fisher Scientific.[7] Crosslinking Technical Handbook.

-

J. Podder, et al. (2015). Stability of thiourea bonds in vivo. ResearchGate.

-

RSC Advances. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Royal Society of Chemistry.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. store.sangon.com [store.sangon.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. n→π* Interactions of Amides and Thioamides: Implications for Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Application Note: Surface Functionalization via 1,3-Diisothiocyanatopropane (DITP)

Part 1: Executive Summary & Chemical Rationale

The Case for 1,3-Diisothiocyanatopropane

In the landscape of bioconjugation, 1,3-diisothiocyanatopropane (DITP) occupies a critical niche often overlooked in favor of NHS-esters or Glutaraldehyde. While NHS-esters are the gold standard for solution-phase crosslinking, they suffer from rapid hydrolysis in aqueous buffers. Glutaraldehyde, while effective, forms reversible Schiff bases that require secondary reduction (e.g., NaCNBH₃) to stabilize.